Cas no 28281-58-5 (7-methoxy-1(3H)-Isobenzofuranone)
7-methoxy-1(3H)-Isobenzofuranone Chemical and Physical Properties
Names and Identifiers
-
- 7-methoxy-1(3H)-Isobenzofuranone
- 1(3H)-Isobenzofuranone,7-methoxy-
- 7-methoxy-3H-2-benzofuran-1-one
- 7-methoxy-3H-isobenzofuran-1-one
- 7-METHOXYISOBENZOFURAN-1(3H)-ONE
- 7-methoxy-2-benzofuran-1(3H)-one
- 7-Methoxy-phthalid
- 7-Methoxyphthalide
- AG-E-90662
- CTK4G1151
- Phthalide,7-methoxy- (6CI,8CI)
- SureCN1029836
- 7-methoxylisobenzofuran-1(3H)-one
- 28281-58-5
- 7-methoxy-1,3-dihydro-2-benzofuran-1-one
- N14311
- SCHEMBL1029836
- SQDGLTMPUVJBDH-UHFFFAOYSA-N
- BS-50994
- 7-methoxy phthalide
- CS-0197112
- DTXSID10450779
- MFCD15146118
-
- MDL: MFCD15146118
- Inchi: 1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3
- InChI Key: SQDGLTMPUVJBDH-UHFFFAOYSA-N
- SMILES: O1C(C2C(=CC=CC=2C1)OC)=O
Computed Properties
- Exact Mass: 164.04734
- Monoisotopic Mass: 164.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
7-methoxy-1(3H)-Isobenzofuranone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21625-250mg |
7-Methoxyisobenzofuran-1(3H)-one |
28281-58-5 | 97% | 250mg |
¥441.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21625-1g |
7-Methoxyisobenzofuran-1(3H)-one |
28281-58-5 | 97% | 1g |
¥1141.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21625-100mg |
7-Methoxyisobenzofuran-1(3H)-one |
28281-58-5 | 97% | 100mg |
¥259.0 | 2024-07-18 | |
| Chemenu | CM336847-250mg |
7-methoxy-3H-2-benzofuran-1-one |
28281-58-5 | 95%+ | 250mg |
$70 | 2024-07-28 | |
| Chemenu | CM336847-1g |
7-methoxy-3H-2-benzofuran-1-one |
28281-58-5 | 95%+ | 1g |
$163 | 2024-07-28 | |
| Chemenu | CM336847-5g |
7-methoxy-3H-2-benzofuran-1-one |
28281-58-5 | 95%+ | 5g |
$598 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QD328-200mg |
7-methoxy-1(3H)-Isobenzofuranone |
28281-58-5 | 97% | 200mg |
982.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QD328-50mg |
7-methoxy-1(3H)-Isobenzofuranone |
28281-58-5 | 97% | 50mg |
401.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D484714-1g |
7-Methoxyphthalide |
28281-58-5 | 97% | 1g |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | D484714-5g |
7-Methoxyphthalide |
28281-58-5 | 97% | 5g |
$660 | 2023-05-17 |
7-methoxy-1(3H)-Isobenzofuranone Suppliers
7-methoxy-1(3H)-Isobenzofuranone Related Literature
-
1. 850. Lactones. Part VII. The synthesis of 5-hydroxy- 7-methoxyphthalideE. M. Howells,G. T. Newbold J. Chem. Soc. 1965 4592
-
Mostafa E. Rateb,Rainer Ebel Nat. Prod. Rep. 2011 28 290
-
John W. Blunt,Brent R. Copp,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2010 27 165
-
4. Expedient syntheses of naturally occurring (±)-3-benzylphthalides and (±)-3-aryl-8-hydroxy-3,4-dihydroisocoumarins: Structure revision of the (±)-3-benzylphthalide isolated from Frullania falcilobaRaghao S. Mali,Kantipudi N. Babu,Prakash G. Jagtap J. Chem. Soc. Perkin Trans. 1 2001 3017
-
5. Lactones. Part I. A novel method for the conversion of phthalides into phthalaldehydic acidsJohn Blair,J. J. Brown,G. T. Newbold J. Chem. Soc. 1955 708
Additional information on 7-methoxy-1(3H)-Isobenzofuranone
Exploring the Versatile Applications and Properties of 7-Methoxy-1(3H)-Isobenzofuranone (CAS No. 28281-58-5)
7-Methoxy-1(3H)-Isobenzofuranone (CAS No. 28281-58-5) is a fascinating organic compound that has garnered significant attention in various scientific and industrial fields. This compound, also known as 7-methoxyphthalide, belongs to the class of isobenzofuranones, which are known for their unique chemical properties and wide-ranging applications. With the increasing demand for specialized chemical intermediates in pharmaceuticals, agrochemicals, and material sciences, 7-Methoxy-1(3H)-Isobenzofuranone has emerged as a compound of interest for researchers and industry professionals alike.
The molecular structure of 7-Methoxy-1(3H)-Isobenzofuranone features a methoxy group (-OCH3) attached to the seventh position of the isobenzofuranone ring. This structural feature imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. The compound's CAS number 28281-58-5 serves as a unique identifier, ensuring accurate referencing in scientific literature and commercial transactions. Its molecular formula, C9H8O3, and molecular weight of 164.16 g/mol are fundamental characteristics that chemists consider when working with this material.
In recent years, the pharmaceutical industry has shown growing interest in 7-Methoxy-1(3H)-Isobenzofuranone as a potential intermediate for drug development. The compound's structural features make it particularly interesting for the synthesis of various bioactive molecules. Researchers are exploring its utility in creating novel compounds with potential therapeutic applications, especially in neurological and anti-inflammatory drug discovery. The presence of the methoxy group offers opportunities for further chemical modifications, allowing medicinal chemists to fine-tune the biological activity of derived compounds.
The agrochemical sector has also recognized the value of 7-methoxyphthalide derivatives. These compounds have shown promise in developing new plant protection agents with improved efficacy and environmental profiles. As the agricultural industry seeks more sustainable solutions, intermediates like 7-Methoxy-1(3H)-Isobenzofuranone are becoming increasingly important in the design of next-generation crop protection products. The compound's stability and reactivity make it an attractive starting point for creating novel active ingredients.
From a material science perspective, 7-Methoxy-1(3H)-Isobenzofuranone offers interesting possibilities. Its aromatic structure and functional groups make it a potential monomer or additive in polymer chemistry. Researchers are investigating its incorporation into specialty polymers that could exhibit unique optical or mechanical properties. The compound's ability to participate in various chemical reactions while maintaining structural integrity makes it valuable for creating advanced materials with tailored characteristics.
The synthesis of 7-Methoxy-1(3H)-Isobenzofuranone typically involves well-established organic chemistry techniques. Common routes include the oxidation of appropriate precursor compounds or the cyclization of specially designed intermediates. Process chemists continue to optimize these synthetic pathways to improve yields, reduce environmental impact, and enhance scalability. The availability of efficient synthetic methods ensures that this compound remains accessible for both research and industrial applications.
Quality control and characterization of 7-Methoxy-1(3H)-Isobenzofuranone are crucial aspects of its production and use. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the compound's purity and identity. These quality assurance measures are particularly important when the material is intended for pharmaceutical or agrochemical applications, where stringent purity standards must be met. The compound's stability under various storage conditions is another important consideration for manufacturers and end-users.
Market trends indicate growing demand for specialized chemical intermediates like 7-Methoxy-1(3H)-Isobenzofuranone. The compound's versatility and the expanding applications of its derivatives contribute to its commercial significance. Suppliers and manufacturers are responding to this demand by ensuring reliable production and distribution channels. The global chemical industry's focus on innovation and sustainability is likely to further drive interest in this and similar compounds in the coming years.
Safety considerations for handling 7-Methoxy-1(3H)-Isobenzofuranone follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this material. Material Safety Data Sheets (MSDS) provide detailed guidance on safe handling, storage, and disposal procedures. Researchers and industrial users should always consult these resources and adhere to local regulations when working with chemical substances.
The future research directions for 7-Methoxy-1(3H)-Isobenzofuranone appear promising. Scientists are exploring novel derivatives with enhanced properties for various applications. The compound's potential in green chemistry initiatives is particularly noteworthy, as researchers seek to develop more sustainable synthetic routes and applications. As our understanding of structure-activity relationships improves, we can expect to see more innovative uses of this versatile intermediate in diverse fields of chemistry and materials science.
In conclusion, 7-Methoxy-1(3H)-Isobenzofuranone (CAS No. 28281-58-5) represents an important building block in modern chemistry. Its unique structural features, combined with its versatility in synthesis and application, make it a valuable compound for pharmaceutical, agrochemical, and material science research. As scientific advancements continue and industrial needs evolve, this compound is likely to maintain its relevance and possibly find new applications in emerging technologies. The ongoing research and development efforts surrounding 7-methoxyphthalide and its derivatives underscore the compound's significance in contemporary chemical science and industry.
28281-58-5 (7-methoxy-1(3H)-Isobenzofuranone) Related Products
- 142309-48-6(1(3H)-Isobenzofuranone,4-(hydroxymethyl)-7-methoxy-6-methyl-)
- 479-14-1(7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid)
- 17811-38-0(5-hydroxy-7-methoxy-6-methyl-3H-isobenzofuran-1-one)
- 107290-45-9(4-Me ether-1,3-Dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofurancarboxaldehyde)
- 3465-69-8(5,7-dimethoxy-1,3-dihydro-2-benzofuran-1-one)
- 106167-69-5(5-Isobenzofurancarboxaldehyde,1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-)
- 14597-12-7(1,3-Isobenzofurandione, 4,7-dimethoxy-)
- 81722-08-9(7-methoxy-4-methyl-1(3H)-Isobenzofuranone)
- 64019-78-9(1(3H)-Isobenzofuranone, 4,7-dimethoxy-)
- 497070-70-9(5,6-Isobenzofurandicarboxylic acid,1,3-dihydro-4-hydroxy-7-methoxy-1-oxo-, dimethyl ester)